molecular formula C10H7IO2S B1302239 Methyl 3-iodobenzo[b]thiophene-2-carboxylate CAS No. 683274-54-6

Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B1302239
CAS No.: 683274-54-6
M. Wt: 318.13 g/mol
InChI Key: ONAZJXBGWCWHPN-UHFFFAOYSA-N
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Description

Methyl 3-iodobenzo[b]thiophene-2-carboxylate (CAS: 683274-54-6) is a halogenated benzo[b]thiophene derivative with the molecular formula C₁₀H₇IO₂S and a molecular weight of 318.13 g/mol . It is synthesized via an iodine-mediated one-pot cyclization/alkylation strategy starting from substituted 2-alkynylthioanisoles, using I₂ and K₂CO₃ in methanol under mild conditions (65°C) . This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry applications due to the reactivity of the iodine substituent .

Properties

IUPAC Name

methyl 3-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAZJXBGWCWHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259403
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-54-6
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis from 2-Halobenzonitriles and Methyl Thioglycolate

A rapid and high-yielding method involves microwave irradiation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine and DMSO at 130 °C. This approach facilitates the formation of 3-substituted benzo[b]thiophenes, including 3-iodo derivatives, in yields ranging from 58% to 96%. The microwave provides rapid heating and improved kinetics, reducing reaction times significantly compared to conventional heating.

Key Reaction Conditions:

Parameter Condition
Starting materials 2-halobenzonitrile, methyl thioglycolate
Base Triethylamine
Solvent Dimethyl sulfoxide (DMSO)
Temperature 130 °C
Heating method Microwave irradiation
Reaction time Minutes to hours
Yield 58–96%

This method is particularly useful for synthesizing 3-aminobenzo[b]thiophenes but can be adapted for 3-iodo derivatives by using appropriate halogenated precursors.

Iodination of Methyl Benzo[b]thiophene-2-carboxylate

Selective iodination at the 3-position of methyl benzo[b]thiophene-2-carboxylate is a classical approach. This involves treating the methyl benzo[b]thiophene-2-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or other mild oxidants in an organic solvent like acetic acid. The reaction proceeds under controlled temperature to avoid over-iodination or side reactions.

Typical Reaction Setup:

Reagent Role
Methyl benzo[b]thiophene-2-carboxylate Substrate
Iodine (I2) Iodinating agent
Oxidizing agent (e.g., H2O2) Facilitates electrophilic iodination
Solvent Acetic acid or similar
Temperature Ambient to moderate heat
Reaction time Several hours

This method yields this compound with good regioselectivity and moderate to high yields.

One-Pot Iodocyclization/Alkylation Strategy from 2-Alkynylthioanisoles

A novel environmentally benign method involves iodine-mediated one-pot iodocyclization and alkylation starting from 2-alkynylthioanisoles. This approach uses iodine as both the electrophile for cyclization and catalyst for alkylation of 1,3-dicarbonyl compounds, producing 3-iodobenzo[b]thiophene derivatives in high yields under mild conditions.

General Procedure:

Step Description
Starting material 2-iodothioanisole and substituted propargyl alcohols
Catalyst Pd(PPh3)2Cl2, CuI
Base Triethylamine
Solvent Typically organic solvents
Temperature Room temperature
Reaction time 24 hours
Purification Column chromatography

This method avoids harsh acids or bases and eliminates extra purification steps, making it suitable for scale-up and green chemistry applications.

Precursor Synthesis via Friedel-Crafts Acylation and Cyclization

The benzo[b]thiophene core can be constructed by intramolecular Friedel-Crafts acylation of carboxylated intermediates derived from 3-bromothiophene. The process involves:

  • Br/Li exchange on 3-bromothiophene.
  • Nucleophilic substitution with potassium bromoacetate to form carboxylic acid intermediates.
  • Intramolecular Friedel-Crafts acylation to form the thiophene ring.
  • Reduction of ketone intermediates to yield the benzo[b]thiophene scaffold.

This multi-step route achieves overall yields around 48–51% and provides a versatile platform for further functionalization including iodination and esterification.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Microwave-Assisted Synthesis 2-halobenzonitriles, methyl thioglycolate Triethylamine, DMSO, 130 °C, microwave 58–96% Rapid, high yield, simple setup Requires microwave equipment
Iodination of Methyl Benzo[b]thiophene-2-carboxylate Methyl benzo[b]thiophene-2-carboxylate Iodine, H2O2, acetic acid Moderate to high Regioselective, classical method Possible over-iodination
One-Pot Iodocyclization/Alkylation 2-iodothioanisole, propargyl alcohols Iodine, Pd catalyst, CuI, Et3N, RT High Green, mild conditions, one-pot Longer reaction time (24 h)
Friedel-Crafts Acylation Route 3-bromothiophene, potassium bromoacetate Br/Li exchange, Friedel-Crafts acylation 48–51% Scalable, versatile intermediate Multi-step, moderate overall yield

Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for benzo[b]thiophene derivatives, including 3-iodo analogs.
  • Iodination reactions require careful control of conditions to avoid polyiodination and maintain regioselectivity.
  • The one-pot iodocyclization/alkylation method is environmentally friendly, avoids harsh reagents, and is suitable for synthesizing complex substitution patterns on the benzo[b]thiophene scaffold.
  • Precursor synthesis via Friedel-Crafts acylation remains a reliable route for constructing the benzo[b]thiophene core, enabling subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzo[b]thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives
  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS: 21211-07-4):

    • Molecular Formula : C₁₀H₇ClO₂S; Molecular Weight : 226.67 g/mol .
    • The chlorine atom is less reactive in cross-coupling reactions compared to iodine, limiting its utility in Suzuki or Buchwald-Hartwig reactions. However, it is more thermally stable and less sensitive to light .
  • Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (Compound 4c): Molecular Formula: C₁₃H₁₁BrO₃S; Molecular Weight: 335.20 g/mol . Bromine offers moderate reactivity in coupling reactions.
  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 5556-20-7):

    • Molecular Formula : C₁₁H₁₀O₃S; Molecular Weight : 230.26 g/mol .
    • The hydroxyl group introduces hydrogen-bonding capabilities, making this derivative suitable for targeting polar enzyme active sites. However, the absence of a halogen limits its use in metal-catalyzed reactions .
Functionalized Derivatives
  • Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9): Molecular Formula: C₁₀H₇ClO₂S; Molecular Weight: 226.67 g/mol .
  • Methyl 7-aminobenzo[b]thiophene-2-carboxylate (CAS: 616238-78-9): Molecular Formula: C₁₀H₉NO₂S; Molecular Weight: 207.25 g/mol . The amino group enables further functionalization (e.g., acylation, sulfonation), but the lack of a halogen reduces its utility in cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Reactivity Profile
Methyl 3-iodobenzo[b]thiophene-2-carboxylate C₁₀H₇IO₂S 318.13 683274-54-6 Iodine (C3) High (cross-coupling, labeling)
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate C₁₀H₇ClO₂S 226.67 21211-07-4 Chlorine (C3) Moderate (antibacterial agents)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate C₁₁H₁₀O₃S 230.26 5556-20-7 Hydroxyl (C3) Low (hydrogen-bonding motifs)
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate C₁₀H₇ClO₂S 226.67 104795-85-9 Chlorine (C6) Moderate (enzyme inhibition)

Biological Activity

Methyl 3-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methyl ester group and an iodine atom at the 3-position of the benzo[b]thiophene ring. The structure can be represented as follows:

Methyl 3 iodobenzo b thiophene 2 carboxylate C10H7IO2\text{Methyl 3 iodobenzo b thiophene 2 carboxylate}\quad \text{ C}_{10}\text{H}_7\text{IO}_2\text{S }

The synthesis typically involves the iodination of benzo[b]thiophene-2-carboxylic acid derivatives, followed by esterification with methanol in the presence of a catalyst. This method allows for the introduction of the iodine substituent, which is crucial for enhancing biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various benzo[b]thiophene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). One study reported that derivatives of benzo[b]thiophene exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, indicating strong antimicrobial properties .

Anticancer Properties

Benzo[b]thiophenes are also being investigated for their anticancer effects. A study focusing on related compounds revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them potential candidates for cancer therapeutics .

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of antimicrobial activity, this compound was screened alongside other derivatives. The results indicated that compounds with halogen substitutions (like iodine) showed enhanced activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of the iodine atom significantly contributes to the compound's bioactivity.

CompoundMIC (µg/mL)Target Bacteria
This compound4MRSA
Control (Kojic Acid)24MRSA

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study utilized various concentrations to determine IC50 values, revealing that this compound exhibited significant cytotoxicity in breast cancer cells, with an IC50 value in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Q & A

Q. What are the common synthetic routes for Methyl 3-iodobenzo[b]thiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalization of the benzo[b]thiophene core. Key approaches include:
  • Diazotization and Halogenation : Start with methyl 3-aminobenzo[b]thiophene-2-carboxylate. Diazotize the amine group using tert-butyl nitrite and CuBr₂ in MeCN, followed by iodination to introduce the iodine substituent .
  • Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with iodinated intermediates. For example, methyl 3-bromo derivatives can react with amines in the presence of Pd(OAc)₂ and Cs₂CO₃ .
  • Thiophene Core Construction : Assemble the thiophene ring via Gewald or Fiesselmann syntheses, followed by iodination at position 3 using electrophilic iodine sources .
  • Purification : Reverse-phase HPLC (e.g., methanol-water gradients) or column chromatography is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and ester/iodine integration. For example, 1^1H NMR of methyl esters typically shows a singlet at ~3.8–4.0 ppm for the methoxy group .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-I (~500 cm⁻¹) stretches to verify functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous regiochemistry or stereochemistry in crystalline derivatives .

Q. What purification methods are effective for this compound?

  • Methodological Answer :
  • Reverse-Phase HPLC : Use methanol-water gradients (e.g., 30% → 100% methanol) to separate polar byproducts .
  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (e.g., 1:3 ratio) for less polar intermediates .
  • Recrystallization : Employ solvents like acetone or dichloromethane-hexane for crystalline derivatives .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enhancing reactivity in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key considerations:
  • Kinetics : Iodine’s lower bond dissociation energy accelerates oxidative addition, enabling milder conditions (e.g., room temperature reactions) .
  • Regioselectivity : Steric and electronic effects of the carboxylate group direct coupling to position 3. For example, in aminations, Cs₂CO₃ and (±)-BINAP improve yields with Pd(OAc)₂ .
  • Side Reactions : Monitor for protodeiodination under strongly basic conditions; use inert atmospheres (N₂/Ar) to suppress degradation .

Q. How to address low yields in the amination of Methyl 3-iodobenzo[b]thiophene derivatives?

  • Methodological Answer : Low yields (~47% in some cases ) may stem from:
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (BINAP, XPhos) to enhance turnover .
  • Base Selection : Replace Cs₂CO₃ with K₃PO₄ or t-BuONa to reduce side reactions .
  • Solvent Effects : Switch from toluene to DMF or THF to improve solubility of aromatic amines .
  • Temperature Control : Prolonged heating (e.g., 60°C for 24 hours) may improve conversion but risks decomposition .

Q. How to resolve contradictions in regioselectivity during electrophilic substitution?

  • Methodological Answer : Conflicting regioselectivity (e.g., sulfonation at position 3 vs. 4) arises from competing directing effects:
  • Electronic Effects : The carboxylate group is meta-directing, while iodine is ortho/para-directing. Use DFT calculations or Hammett parameters to predict dominant pathways .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) at position 6 can block electrophile access to position 4, favoring position 3 .
  • Experimental Validation : Perform small-scale reactions with isotopic labeling or competitive substrates to confirm regiochemical outcomes .

Q. What strategies enhance the stability of derivatives under basic conditions?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the carboxylate as a tert-butyl ester to prevent hydrolysis .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of iodine or thiophene rings .
  • Low-Temperature Conditions : Perform sensitive steps (e.g., diazotization) at 0°C to minimize decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Methyl 3-iodobenzo[b]thiophene-2-carboxylate

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